2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2,5-bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10N2O/c7-3(8,5(11,12)13)1-17-18-2(19-1)4(9,10)6(14,15)16 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOIQMXVVLTDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237536 | |
| Record name | 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891-87-2 | |
| Record name | 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-BIS(1,1,2,2,2-PENTAFLUOROETHYL)-1,3,4-OXADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS4ZE6X3RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrazide Intermediate Preparation
The synthesis of 1,3,4-oxadiazoles typically begins with the preparation of diacylhydrazides. For fluorinated derivatives, this involves reacting pentafluoroethyl-containing carboxylic acids with hydrazine hydrate. For example, 1,1,2,2,2-pentafluoropropanehydrazide can be synthesized by refluxing pentafluoropropionic acid with hydrazine hydrate in ethanol. The hydrazide intermediate is critical, as its purity directly impacts cyclization efficiency.
Cyclization Using POCl₃
Phosphorus oxychloride (POCl₃) is a widely used cyclizing agent for converting diacylhydrazides to 1,3,4-oxadiazoles. In a representative procedure, 1,1,2,2,2-pentafluoropropanehydrazide is treated with POCl₃ at 80°C for 4 hours, yielding the oxadiazole ring after quenching with ice-cold water. This method, however, requires meticulous control of stoichiometry to avoid over-chlorination of the pentafluoroethyl groups.
Table 1: Cyclization Reaction Optimization
Nucleophilic Substitution on Preformed Oxadiazole Cores
Halogenated Oxadiazole Intermediates
An alternative route involves substituting halogen atoms on a preformed 1,3,4-oxadiazole core with pentafluoroethyl groups. For instance, 2,5-dichloro-1,3,4-oxadiazole reacts with pentafluoroethylcopper(I) complexes in tetrahydrofuran (THF) under inert atmosphere. This method leverages the electrophilicity of the oxadiazole’s 2- and 5-positions, though side reactions such as ring-opening remain a concern.
Phase-Transfer Catalysis
Interface polymerization techniques, as demonstrated in poly(1,3,4-oxadiazole) synthesis, can be adapted for small-molecule fluorination. Using tetrabutylphosphonium bromide as a phase-transfer catalyst, 2,5-bis(chloromethyl)-1,3,4-oxadiazole undergoes nucleophilic substitution with pentafluoroethyl iodide in a biphasic system (toluene/water). This approach improves molecular weight control and reduces side products.
Table 2: Substitution Reaction Variables
Catalytic Coupling of Fluorinated Fragments
HATU-Mediated Amide Coupling
The coupling of pentafluoroethylcarboxylic acids with amino-oxadiazole intermediates using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) represents a high-yield pathway. In a protocol adapted from antimicrobial oxadiazole synthesis, 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline is reacted with pentafluoropropionic acid in dichloromethane (DCM) with DIPEA as a base. This method achieves yields up to 85% but requires rigorous drying to prevent hydrolysis.
Solvent and Base Optimization
Comparative studies highlight DCM as the optimal solvent for HATU-mediated couplings due to its low polarity, which minimizes side reactions. Inorganic bases such as K₂CO₃ are ineffective, whereas DIPEA enhances reaction kinetics by scavenging protons.
Green Chemistry Approaches
Catalyst-Free Condensation
Recent advances in oxadiazole synthesis emphasize catalyst-free methodologies. A patent describes the condensation of 2-biisonitroso pyrazine with ketones in methanol at 20–40°C, yielding oxadiazoles without BF₃ catalysts. Applied to fluorinated ketones, this method could reduce environmental impact while maintaining yields >80%.
Atom-Economic Considerations
The absence of toxic catalysts and the generation of water as the sole byproduct align with green chemistry principles. For instance, replacing POCl₃ with PCl₃ in cyclization reactions reduces hazardous waste.
Analytical Characterization of Synthetic Products
Spectroscopic Validation
1H NMR and LC-MS are indispensable for confirming the structure of 2,5-bis(pentafluoroethyl)-1,3,4-oxadiazole. Key spectral features include:
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated molecules, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Material Science
The thermal stability and chemical resistance of 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole make it a promising candidate for high-performance materials. Its fluorinated nature allows for applications in coatings and polymers that require durability under extreme conditions.
Organic Synthesis
The electrophilic nature of the oxadiazole ring allows it to participate in various chemical reactions. It can act as a dipolarophile in cycloaddition reactions or undergo nucleophilic substitutions due to the presence of nitrogen atoms.
- Reactions Involving 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole :
- Nucleophilic substitutions
- Cycloadditions with unsaturated compounds
- Formation of new derivatives through functional group transformations
Comparative Analysis with Related Compounds
To understand the uniqueness of 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole better, a comparison with similar compounds can be insightful.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Trifluoromethyl)-1,3,4-oxadiazole | Structure | Exhibits different electronic characteristics; potential in agrochemicals. |
| 3-(Pentafluoroethyl)-1H-pyrazole | Structure | Explored for anti-inflammatory effects; different heterocyclic structure. |
| 2-(Pentafluoroethyl)-5-(phenyl)-1,3,4-oxadiazole | Structure | Contains a phenyl group; studied for electronic properties. |
Mechanism of Action
The mechanism by which 2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
Pentafluoroethyl (-CF₂CF₃) :
Trifluoroethoxy (-OCH₂CF₃) :
Aryl Groups (e.g., Dichlorophenyl, Methoxyphenyl) :
Fluorinated Alkyl vs. Aryl Substituents
- Fluorinated alkyl groups (e.g., -CF₂CF₃) may offer superior hydrophobicity and chemical inertness compared to aryl groups. However, diaryl-substituted oxadiazoles (e.g., 2,5-bis(4-bromophenyl)) exhibit higher thermal stability in non-fluorinated systems .
Data Table: Key Comparisons of 1,3,4-Oxadiazole Derivatives
Biological Activity
2,5-Bis(1,1,2,2,2-pentafluoroethyl)-1,3,4-oxadiazole is a fluorinated heterocyclic compound characterized by its oxadiazole ring structure. The presence of two pentafluoroethyl groups significantly influences its chemical properties and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C6F10N2O
- Molecular Weight : 306.06 g/mol
- Structure : The oxadiazole ring consists of five atoms: two nitrogen atoms and one oxygen atom, with pentafluoroethyl groups at the 2 and 5 positions.
The unique structure imparts notable thermal stability and lipophilicity due to the high electronegativity of fluorine atoms. These characteristics enhance the compound's potential as a drug candidate.
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Oxadiazoles can act as inhibitors for specific enzymes involved in disease processes. For example, some derivatives have been identified as potent inhibitors of EthR in tuberculosis treatment .
- Receptor Modulation : Compounds featuring oxadiazole cores have been explored for their binding affinities with nuclear receptors such as FXR (Farnesoid X receptor), which plays a critical role in metabolic regulation .
Case Study 1: Anticancer Activity
A recent study synthesized several 1,3,4-oxadiazole derivatives and evaluated their anti-cancer properties through in vitro assays. The results indicated that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF-7 | 3.5 |
| Compound C | A549 | 7.2 |
These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity.
Case Study 2: Antitubercular Activity
In another study focusing on antitubercular agents, a series of substituted oxadiazoles were tested against M. tuberculosis strains:
| Compound | % Inhibition at 100 µg/mL |
|---|---|
| Compound D | 92% |
| Compound E | 96% |
These compounds demonstrated significant inhibitory effects against both wild-type and drug-resistant strains of M. tuberculosis .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,5-bis(pentafluoroethyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions followed by intramolecular aza-Wittig reactions. For example, a four-component approach using (N-isocyanimino)triphenylphosphorane and ester carbonyl groups under mild conditions yields sterically congested derivatives . Optimization involves adjusting reaction time (e.g., 18-hour reflux in DMSO) and purification steps (e.g., recrystallization in water-ethanol mixtures) to improve yields (typically 65–81%) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Key techniques include:
- FTIR : Identify characteristic oxadiazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) and pentafluoroethyl groups (C-F stretches at 1100–1300 cm⁻¹) .
- X-ray crystallography : Resolve bond angles and distances (e.g., N–C–N angles ~105–110°) to confirm rigidity and substituent positioning .
- Elemental analysis : Validate purity and stoichiometry (e.g., C: 29.1%, N: 5.6% for C₆F₁₀N₂O) .
Advanced Questions
Q. How can researchers design coordination polymers using this compound as a ligand?
- Methodological Answer : The oxadiazole core acts as a rigid bidentate ligand. React with Ag(I) salts in CH₂Cl₂ or DMF under solvothermal conditions (80–100°C) to form 1D/2D frameworks. Characterize via single-crystal XRD to analyze coordination geometry (e.g., Ag–N bond lengths ~2.2 Å) and topology .
Q. How should conflicting spectroscopic data (e.g., IR vs. XRD) be resolved during structural analysis?
- Methodological Answer : Cross-validate using complementary techniques:
- IR discrepancies : Compare with computed spectra (DFT) to distinguish between conformers or hydration states.
- XRD vs. elemental analysis : Reassess sample purity if XRD data suggests polymorphs, while elemental analysis confirms bulk composition .
Q. What experimental design is recommended for evaluating its corrosion inhibition properties?
- Methodological Answer :
- Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance (Rₐ) in HCl solutions (0.1–1 M) to assess inhibition efficiency.
- SEM/XPS : Post-exposure surface analysis identifies adsorbed inhibitor layers (e.g., N 1s peaks at 399–401 eV confirm oxadiazole binding to carbon steel) .
Q. What methodologies are used to study its photophysical properties, such as two-photon absorption?
- Methodological Answer :
- Z-scan technique : Quantify nonlinear absorption coefficients (β) in DCM solutions using femtosecond laser pulses.
- TD-DFT calculations : Model electron transitions (e.g., HOMO→LUMO gaps ~3.5 eV) to correlate with experimental UV-Vis/fluorescence spectra .
Q. How can bioactivity assays (e.g., anticancer or insecticidal) be designed for derivatives of this compound?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations. Include controls (e.g., cisplatin) and monitor apoptosis via flow cytometry.
- Insecticidal testing : Apply derivatives to Musca domestica larvae, monitoring mortality rates over 72 hours with LD₅₀ determination .
Data Contradiction Analysis Example
Scenario : Conflicting thermal stability data from TGA (decomposition at 250°C) vs. DSC (endothermic peak at 200°C).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
